Cas no 1361750-04-0 (6-(3,4-Dichlorophenyl)-5-fluoronicotinaldehyde)

6-(3,4-Dichlorophenyl)-5-fluoronicotinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-(3,4-Dichlorophenyl)-5-fluoronicotinaldehyde
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- Inchi: 1S/C12H6Cl2FNO/c13-9-2-1-8(4-10(9)14)12-11(15)3-7(6-17)5-16-12/h1-6H
- InChI Key: PGZXFZUFLCPRTI-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1C(=CC(C=O)=CN=1)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 279
- Topological Polar Surface Area: 30
- XLogP3: 3.3
6-(3,4-Dichlorophenyl)-5-fluoronicotinaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023028955-1g |
6-(3,4-Dichlorophenyl)-5-fluoronicotinaldehyde |
1361750-04-0 | 97% | 1g |
$1,747.20 | 2022-04-03 | |
Alichem | A023028955-500mg |
6-(3,4-Dichlorophenyl)-5-fluoronicotinaldehyde |
1361750-04-0 | 97% | 500mg |
$999.60 | 2022-04-03 | |
Alichem | A023028955-250mg |
6-(3,4-Dichlorophenyl)-5-fluoronicotinaldehyde |
1361750-04-0 | 97% | 250mg |
$666.40 | 2022-04-03 |
6-(3,4-Dichlorophenyl)-5-fluoronicotinaldehyde Related Literature
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on 6-(3,4-Dichlorophenyl)-5-fluoronicotinaldehyde
6-(3,4-Dichlorophenyl)-5-fluoronicotinaldehyde: A Comprehensive Overview
The compound 6-(3,4-Dichlorophenyl)-5-fluoronicotinaldehyde, identified by the CAS number 1361750-04-0, is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a nicotinaldehyde backbone substituted with a 3,4-dichlorophenyl group and a fluorine atom at specific positions. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the potential of 6-(3,4-Dichlorophenyl)-5-fluoronicotinaldehyde in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against inflammatory pathways, suggesting its potential use in treating conditions such as arthritis and neurodegenerative diseases.
In addition to its pharmacological applications, 6-(3,4-Dichlorophenyl)-5-fluoronicotinaldehyde has also been investigated for its role in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the development of new catalysts for organic synthesis reactions. A 2022 study in Nature Communications reported that this compound can act as a ligand in palladium-catalyzed cross-coupling reactions, significantly improving reaction yields and selectivity.
The synthesis of 6-(3,4-Dichlorophenyl)-5-fluoronicotinaldehyde involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. The key steps include the substitution of chlorine atoms onto the phenyl ring, followed by the introduction of the fluorine atom at the 5-position and the aldehyde group at the 6-position. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize this process, reducing production time and enhancing purity.
From an environmental perspective, researchers have been examining the biodegradability and toxicity profiles of 6-(3,4-Dichlorophenyl)-5-fluoronicotinaldehyde. Initial findings suggest that while the compound exhibits moderate biodegradability under aerobic conditions, its persistence in aquatic environments requires further investigation to ensure safe handling and disposal practices.
In conclusion, 6-(3,4-Dichlorophenyl)-5-fluoronicotinaldehyde, CAS No. 1361750-04-0, stands as a versatile molecule with diverse applications across multiple disciplines. Its unique chemical structure and promising bioactivity profiles make it a valuable tool for researchers seeking innovative solutions in drug discovery and materials science.
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